molecular formula C24H17N3O B2551954 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide CAS No. 850930-90-4

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide

Cat. No.: B2551954
CAS No.: 850930-90-4
M. Wt: 363.42
InChI Key: JBASUWUQASGDND-UHFFFAOYSA-N
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Description

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a naphthamide group, making it a unique and interesting molecule for various scientific studies.

Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24(20-14-13-17-8-4-5-11-19(17)16-20)26-23-22(18-9-2-1-3-10-18)25-21-12-6-7-15-27(21)23/h1-16H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBASUWUQASGDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide typically involves the condensation of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of sodium carbonate, yielding the desired product in high yields . Another approach involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide as reagents, promoting C–C bond cleavage and subsequent cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in gold-catalyzed oxidation reactions to form glyoxals, which can further react to yield α-hydroxyl ketones and 1,2-diones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, tert-butyl hydroperoxide, and gold catalysts. Reaction conditions often involve moderate temperatures and solvent-free environments to promote efficient and selective transformations.

Major Products: The major products formed from the reactions of this compound include various substituted imidazo[1,2-a]pyridines, α-hydroxyl ketones, and 1,2-diones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules .

Mechanism of Action

The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in inflammation and cancer . The compound’s ability to form stable complexes with these targets is crucial for its biological activity.

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